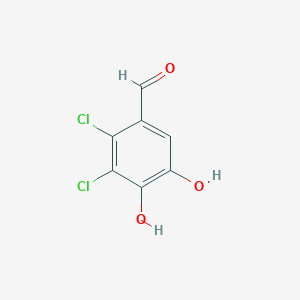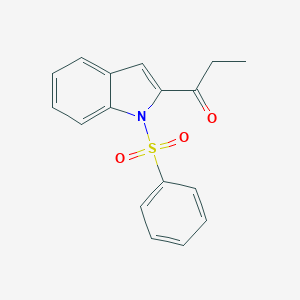
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2, NS-398 can reduce inflammation and pain. In addition to its use as an anti-inflammatory agent, NS-398 has also been studied for its potential applications in cancer research.
Mécanisme D'action
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole selectively inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole can reduce inflammation and pain. In addition, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Effets Biochimiques Et Physiologiques
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to inhibit platelet aggregation, reduce fever, and protect against ischemia-reperfusion injury (damage caused by the restoration of blood flow to tissue after a period of ischemia).
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has several advantages as a research tool. It is highly selective for COX-2, which allows for the study of the specific effects of COX-2 inhibition. In addition, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole is relatively stable and can be easily synthesized in the laboratory. However, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole also has some limitations. It has been shown to have off-target effects on other enzymes, such as lipoxygenase and nitric oxide synthase, which can complicate the interpretation of experimental results.
Orientations Futures
There are several areas of future research that could be pursued with 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole. One area of interest is the potential use of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole as a therapeutic agent for neurodegenerative diseases. Another area of interest is the development of more selective COX-2 inhibitors based on the structure of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole. Finally, further studies are needed to better understand the off-target effects of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole and to develop strategies to minimize these effects.
In conclusion, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole is a non-steroidal anti-inflammatory drug that selectively inhibits the activity of COX-2. It has been extensively studied for its potential applications in cancer research and has also been shown to have potential therapeutic applications in neurodegenerative diseases. 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has several advantages as a research tool, but also has some limitations. Future research will be needed to fully understand the potential of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole and to develop more selective COX-2 inhibitors based on its structure.
Méthodes De Synthèse
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole can be synthesized using a multi-step process involving the reaction of 2-bromo-1-(phenylsulfonyl)-1H-indole with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The resulting product can then be converted to 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole through a series of chemical reactions.
Applications De Recherche Scientifique
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
121963-51-7 |
|---|---|
Nom du produit |
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole |
Formule moléculaire |
C17H15NO3S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-[1-(benzenesulfonyl)indol-2-yl]propan-1-one |
InChI |
InChI=1S/C17H15NO3S/c1-2-17(19)16-12-13-8-6-7-11-15(13)18(16)22(20,21)14-9-4-3-5-10-14/h3-12H,2H2,1H3 |
Clé InChI |
FXVAXHRMJADBAN-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CCC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Synonymes |
2-(1-OXOPROPYL)-1-(PHENYLSULFONYL)-1H-INDOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

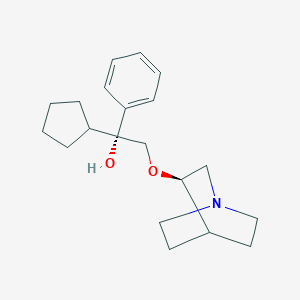
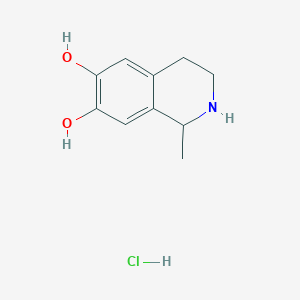
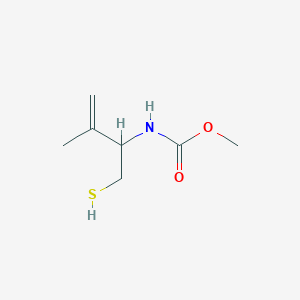

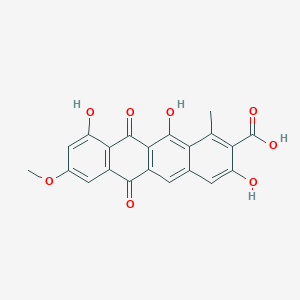
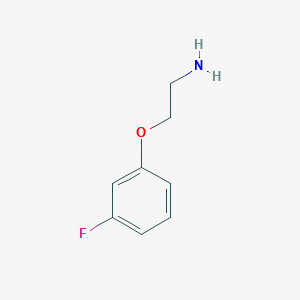
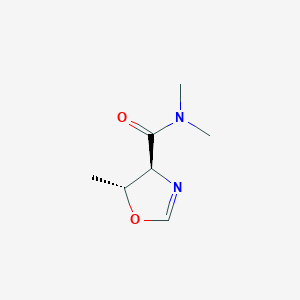
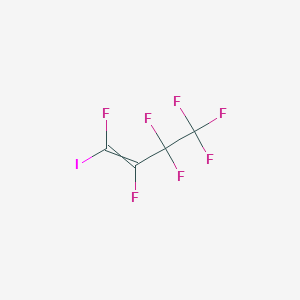
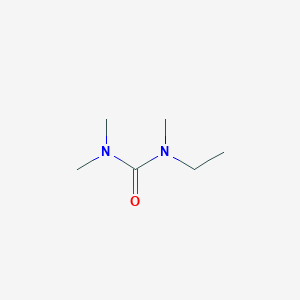
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
